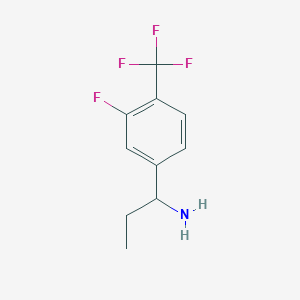

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

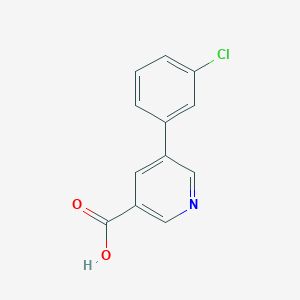

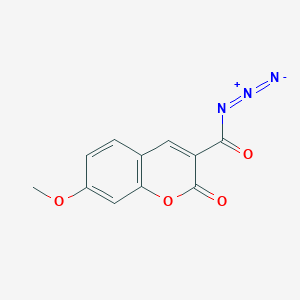

“1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine” is a chemical compound that has been investigated for its thermal behavior . It is also known as fluoxetine, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family .

Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, a cascade process was realized, combining the Heck cross-coupling step with the subsequent carbon–carbon double bond hydrogenation .Molecular Structure Analysis

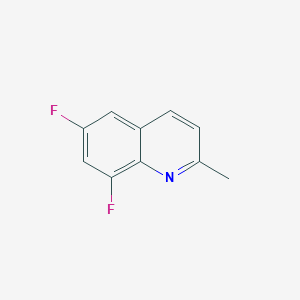

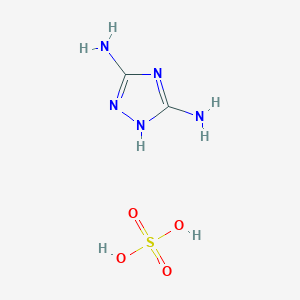

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group (-CF3), which is a common feature in many FDA-approved drugs . The chemical formula of this compound is C10H11F4N .Chemical Reactions Analysis

The thermal behavior of this compound has been investigated using thermoanalytical techniques and evolved gas analysis . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 159.6 °C . The molecular weight of this compound is 221.19 .Aplicaciones Científicas De Investigación

Chiral Derivatizing Agent

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine has been utilized as a chiral derivatizing agent. Its enantiomers were synthesized and used to distinguish amides prepared with different chiral acids through fluorine NMR (Hamman, 1989).

Synthesis of Soluble Fluoro-Polyimides

This compound is instrumental in the synthesis of soluble fluoro-polyimides. These polyimides, created by reacting this aromatic diamine with aromatic dianhydrides, are noted for their excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

Derivatization Reagent in Wine Analysis

It serves as a derivatization reagent for biogenic amines in wines, improving the accuracy and repeatability of analytical procedures (Jastrzębska et al., 2016).

Organic Light Emitting Devices

Used in the design of organic light-emitting devices, this compound contributes to the creation of bluish-green emissions and excellent spectral stability, enhancing the efficiency of these devices (Tagare et al., 2018).

Development of Low-Colored Fluorinated Polyimides

Its derivatives have been applied in the development of low-colored fluorinated polyimides, demonstrating significant solubility and stability, ideal for various industrial applications (Chung et al., 2006).

Mecanismo De Acción

Target of Action

Similar compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes in the body .

Mode of Action

It’s known that compounds with a trifluoromethyl group can exhibit various pharmacological activities . For instance, fluoxetine, a compound with a similar structure, blocks the reuse of serotonin by blocking the reuptake transporter protein .

Biochemical Pathways

Compounds with a trifluoromethyl group can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

The effects would depend on the specific targets and pathways affected by the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets .

Propiedades

IUPAC Name |

1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQFPLJRYJOIMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C(F)(F)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801210298 |

Source

|

| Record name | α-Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine | |

CAS RN |

473732-66-0 |

Source

|

| Record name | α-Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)